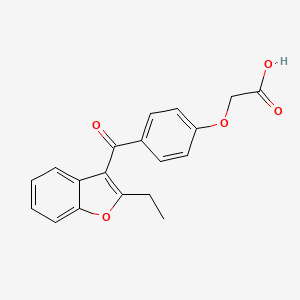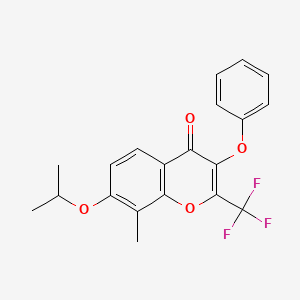
2,3-Dibromo-9,10(1',2')-benzenoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is a polycyclic aromatic hydrocarbon with two bromine atoms attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene typically involves the selective halogen-lithium exchange of 1,2-dihaloarenes followed by successive [2+4] cycloadditions of arynes and isobenzofurans . This method allows for the rapid construction of polycyclic compounds, which serve as useful synthetic intermediates for the preparation of various polyacene derivatives.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include n-Butyllithium (n-BuLi) for halogen-lithium exchange, and various arynophiles for cycloaddition reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various functionalized polycyclic aromatic compounds, which can be further utilized as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polyacene derivatives and other complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a probe for studying biological pathways.
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-9,10(1’,2’)-benzenoanthracene exerts its effects involves the formation of reactive intermediates, such as arynes, which can undergo further reactions to form complex polycyclic structures. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the bromine atoms and the stability of the resulting polycyclic aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromoanthracene: Another dibromo-substituted anthracene with similar reactivity but different substitution patterns.
9,10-Dibromoanthracene: A compound with bromine atoms at different positions, leading to different reactivity and applications.
2,3-Dibromo-9,10-dihydro-9,10-epoxyanthracene:
Uniqueness
2,3-Dibromo-9,10(1’,2’)-benzenoanthracene is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex polycyclic structures. This uniqueness makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C20H12Br2 |
|---|---|
Peso molecular |
412.1 g/mol |
Nombre IUPAC |
4,5-dibromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H12Br2/c21-17-9-15-16(10-18(17)22)20-12-6-2-1-5-11(12)19(15)13-7-3-4-8-14(13)20/h1-10,19-20H |
Clave InChI |
QFESQSDROMKWED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)C5=CC(=C(C=C35)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11976012.png)
![3-(4-Chlorophenyl)-3-[(2,2-dimethylpropanoyl)amino]propanoic acid](/img/structure/B11976017.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)
![2-methoxy-4-[(E)-{[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11976035.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)




